molecular formula C17H23Cl2FN2O2 B2541605 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride CAS No. 1396883-76-3

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Cat. No.: B2541605
CAS No.: 1396883-76-3
M. Wt: 377.28
InChI Key: ACQMNPIEEYWVFV-UHFFFAOYSA-N
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Description

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2-Fluorobenzyl Group: The piperazine intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-fluorobenzyl group.

    Attachment of the Furan Ring: The final step involves the reaction of the substituted piperazine with furan-2-carbaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or furan positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Chlorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
  • 2-(4-(2-Bromobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
  • 2-(4-(2-Methylbenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride

Uniqueness

2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is unique due to the presence of the 2-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-(4-(2-Fluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C17H23Cl2FN2O2
  • Molecular Weight : 377.3 g/mol
  • CAS Number : 1396883-76-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various molecular targets, potentially acting as either an agonist or antagonist. The exact pathways involved depend on the context of its application, but preliminary studies suggest interactions with neurotransmitter receptors and enzymes involved in cancer pathways.

Anticancer Activity

Recent studies have investigated the efficacy of piperazine derivatives, including this compound, against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects on human breast cancer cells. The IC50 values for related compounds were reported around 18 µM, indicating moderate efficacy in inhibiting cell proliferation .

Compound IC50 (µM) Target
Compound 5e18PARP1 (Poly (ADP-Ribose) Polymerase)
Olaparib57.3PARP1

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit key enzymes involved in cancer progression. For example, it has shown promise in inhibiting PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. In vitro assays demonstrated that related compounds could inhibit PARP1 activity significantly at varying concentrations .

Neurotransmitter Receptor Interaction

The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders. The compound's structure allows it to fit into receptor binding sites, modulating neurotransmitter activity and influencing behavioral outcomes.

Case Studies

  • Breast Cancer Study : A study evaluated the effects of a series of piperazine derivatives on MCF-7 breast cancer cells. The results showed that compounds with similar structures to this compound inhibited cell viability significantly through apoptosis induction and PARP cleavage .
  • Neuropharmacological Assessment : Another investigation focused on the effects of piperazine derivatives on anxiety and depression models in rodents. The findings indicated that these compounds could reduce anxiety-like behaviors, suggesting their potential as anxiolytics due to their action on serotonin receptors .

Properties

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2.2ClH/c18-15-5-2-1-4-14(15)12-19-7-9-20(10-8-19)13-16(21)17-6-3-11-22-17;;/h1-6,11,16,21H,7-10,12-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQMNPIEEYWVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC(C3=CC=CO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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